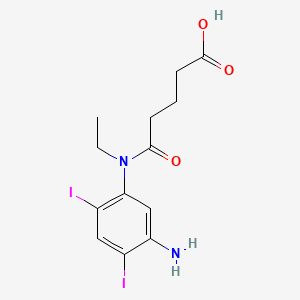
3'-Amino-4',6'-diiodo-N-ethyl-glutaranilic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Amino-4’,6’-diiodo-N-ethyl-glutaranilic acid is a complex organic compound characterized by the presence of amino, diiodo, and ethyl groups attached to a glutaranilic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-4’,6’-diiodo-N-ethyl-glutaranilic acid typically involves multiple steps, starting with the iodination of a precursor molecule. The process may include:
Iodination: Introduction of iodine atoms to the aromatic ring using iodine and an oxidizing agent.
Amination: Introduction of the amino group through a nucleophilic substitution reaction.
Ethylation: Addition of the ethyl group via an alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Amino-4’,6’-diiodo-N-ethyl-glutaranilic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The diiodo groups can be reduced to form deiodinated products.
Substitution: The amino and diiodo groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halides and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce deiodinated compounds.
Wissenschaftliche Forschungsanwendungen
3’-Amino-4’,6’-diiodo-N-ethyl-glutaranilic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3’-Amino-4’,6’-diiodo-N-ethyl-glutaranilic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the diiodo groups may participate in halogen bonding. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Amino-4’,6’-diiodo-N-methyl-glutaranilic acid: Similar structure but with a methyl group instead of an ethyl group.
3’-Amino-4’,6’-diiodo-N-propyl-glutaranilic acid: Contains a propyl group instead of an ethyl group.
Uniqueness
3’-Amino-4’,6’-diiodo-N-ethyl-glutaranilic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both amino and diiodo groups allows for diverse chemical reactivity and interactions with biological molecules.
Eigenschaften
CAS-Nummer |
37934-66-0 |
|---|---|
Molekularformel |
C13H16I2N2O3 |
Molekulargewicht |
502.09 g/mol |
IUPAC-Name |
5-(5-amino-N-ethyl-2,4-diiodoanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16I2N2O3/c1-2-17(12(18)4-3-5-13(19)20)11-7-10(16)8(14)6-9(11)15/h6-7H,2-5,16H2,1H3,(H,19,20) |
InChI-Schlüssel |
XXEICVQAMIHOON-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=C(C=C(C(=C1)N)I)I)C(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


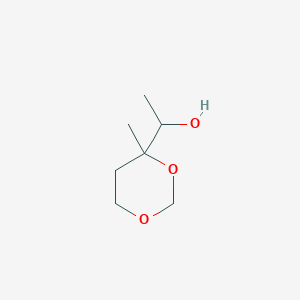
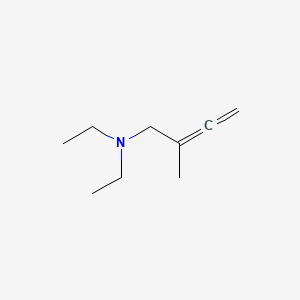

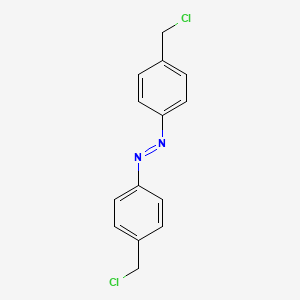
![Benzo[c]phenanthren-5-ol](/img/structure/B14678025.png)
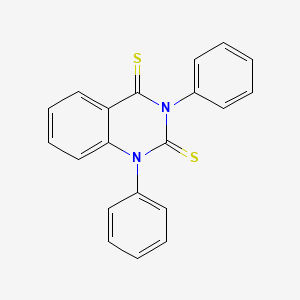
![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)
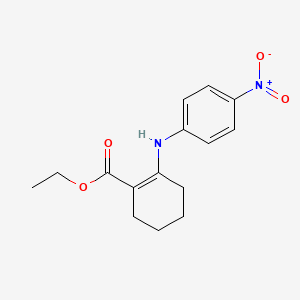
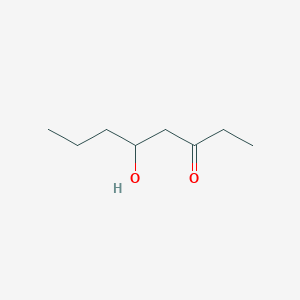
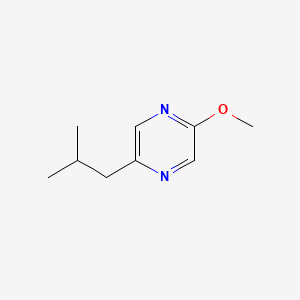
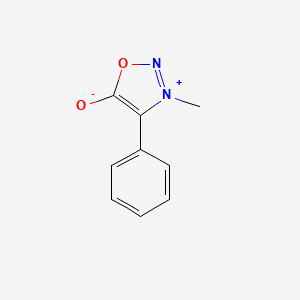
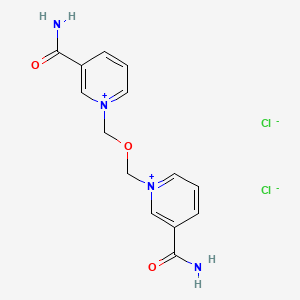
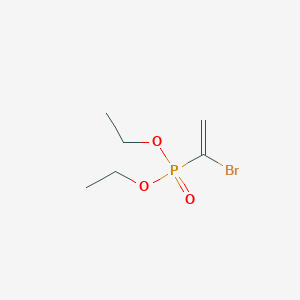
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)
